N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide
Description
N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide (CAS 5773-97-7) is a heterocyclic compound with a molecular formula of C₁₆H₁₀N₄O₃ and a molecular weight of 306.28 g/mol (corrected from , which erroneously states C₁₂H₁₀O₃). It features a chromen-2-ylidene scaffold linked via an imino group to a pyridine-4-carboxamide moiety. Key physical properties include a melting point of 214°C, predicted boiling point of 371.1±17.0°C, and density of 1.263±0.06 g/cm³ .
Properties
IUPAC Name |
N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c17-14(21)12-9-11-3-1-2-4-13(11)23-16(12)20-19-15(22)10-5-7-18-8-6-10/h1-9H,(H2,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXORPMPLPMXZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347797 | |
| Record name | N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5773-97-7 | |
| Record name | N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide typically involves the condensation of 3-carbamoylchromen-2-ylideneamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenylidene moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine and chromenylidene derivatives.
Scientific Research Applications
N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-carboxamide derivatives are widely studied for their pharmacological and materials science applications. Below is a detailed comparison:
Structural Analogues in Drug Discovery
a) 2-[(Cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide
- Structure : Pyridine-4-carboxamide core with cyclopropylcarbonyl and 4-methoxypyridin-3-yl substituents.
- Application : Validated as a GSK-3β inhibitor for Alzheimer’s disease (AD) treatment via structure-based virtual screening .
- Key Difference : Lacks the chromen system, but the 4-methoxy group enhances CNS permeability compared to the target compound.
b) NB480 (N-(4-((2-Aminophenyl)carbamoyl)phenyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxamide)
- Structure : Pyrrolo[2,3-c]pyridine core with a 7-oxo group and aryl carbamoyl side chain.
- Application : Dual BET/HDAC inhibitor with epigenetic modulation activity .
c) N-(Adamantan-1-yl)pyridine-4-carboxamide
- Structure : Pyridine-4-carboxamide substituted with a bulky adamantyl group.
- Application : Used in coordination chemistry (e.g., manganese complexes) and phase-transition dielectric materials .
- Key Difference : Adamantyl group improves thermal stability but reduces solubility compared to the target compound’s chromen system.
Chlorinated Derivatives
a) 2-Chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide
Thienopyridine Carboxamides
a) 3-Amino-4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Comparative Data Table
Research Findings and Insights
- Structural Influence on Bioactivity: The chromen group in the target compound may confer fluorescence and selective binding to serine proteases (e.g., thrombin), unlike adamantyl or thienopyridine derivatives .
- Solubility vs. Stability : Chlorinated derivatives () exhibit higher lipophilicity, favoring membrane penetration but risking metabolic toxicity. The target compound’s carbamoyl group may balance solubility and stability.
- Synthetic Accessibility: Amide coupling () is a common synthetic route for pyridine-carboxamides. The target compound’s chromen-imino linkage likely requires specialized condensation steps.
Biological Activity
N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities, supported by relevant case studies and research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C12H10N4O3
- CAS Number : 5773-97-7
- Molecular Weight : 202.21 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of 3-carbamoylchromen-2-ylideneamine with pyridine-4-carboxylic acid or its derivatives. The reaction is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the amide bond effectively.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in non-covalent interactions, leading to the inhibition or modulation of target activities. Specific pathways and molecular interactions may vary based on the biological context .
Anticancer Properties
Research indicates that derivatives of pyridine compounds, including those related to this compound, exhibit significant anticancer properties. For instance, certain derivatives have been shown to inhibit ribonucleotide reductase activity, a crucial enzyme in DNA synthesis, with IC50 values in the low micromolar range. These compounds demonstrated notable antitumor activity in vivo against L1210 leukemia models, prolonging survival times significantly when administered at appropriate dosages .
Anti-inflammatory and Antimicrobial Activities
This compound has also been explored for its anti-inflammatory and antimicrobial properties. Studies have shown that related chromeno[3,2-c]pyridines exhibit varying degrees of antimicrobial activity against different bacterial strains. For example, some derivatives demonstrated high antibacterial activity against pathogens isolated from clinical samples .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of this compound have revealed promising results. Certain analogs have shown effectiveness in inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. One study highlighted a potent MAO B inhibitor derived from similar structures with an IC50 value of 0.89 μM, demonstrating protective effects in neuroblastoma cell lines exposed to amyloid-beta toxicity .
Comparative Analysis
A comparative analysis of N-[(3-carbamoylchromen-2-ylidene)amino]pyridine derivatives reveals distinct biological profiles based on substitution patterns on the pyridine ring:
| Compound Name | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| N-[3-carbamoylchromen-2-ylidene]aminopyridine | Anticancer | 1.0 - 1.4 | Inhibits ribonucleotide reductase |
| N-[5-(methylamino)-pyridine] | Anticancer | 1.3 | Significant survival prolongation in mice |
| N-[5-(allylamino)-pyridine] | Anticancer | 1.4 | Effective in L1210 leukemia model |
| N-[Chromeno derivatives] | Antimicrobial | Varies | High activity against multiple strains |
Case Studies
- In Vivo Studies : A study involving the administration of pyridine derivatives to L1210 leukemia-bearing mice demonstrated that specific compounds could significantly enhance survival rates compared to control groups .
- Neuroprotection : In vitro studies using SH-SY5Y neuroblastoma cells showed that certain derivatives could improve cell viability under oxidative stress induced by amyloid-beta peptides, highlighting their potential for treating neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide and its derivatives?
A multi-step synthesis approach is typically employed, involving:
- Schiff base formation : Condensation of pyridine-4-carboxamide derivatives with chromen-2-ylidene precursors under reflux conditions using ethanol or methanol as solvents.
- Cyclization : Ultrasonic-assisted green synthesis methods (e.g., using thioglycolic acid for thiazolidinone ring formation) to enhance reaction efficiency and yield .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol. Key characterization techniques include FT-IR, NMR, NMR, and mass spectrometry .
Q. How can the crystal structure of this compound be resolved, and which software tools are essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodology includes:
- Data collection : Use a Rigaku Mercury2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
- Structure solution : Employ direct methods via SHELXS-97 for phase determination .
- Refinement : Least-squares refinement using SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically .
- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for intermolecular interaction analysis .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- FT-IR : Identify carbonyl (C=O, ~1680 cm) and amine (N-H, ~3300 cm) functional groups.
- NMR : NMR signals for pyridine protons (~8.5–7.5 ppm) and chromen-ylidene protons (~6.5–5.5 ppm). NMR confirms carboxamide (C=O, ~165 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can 3D-QSAR models be applied to optimize the anti-inflammatory activity of this compound?
- Dataset preparation : Collect IC values (converted to log) from in vitro anti-inflammatory assays (e.g., COX-2 inhibition).
- Alignment and minimization : Use VLife MDS to align molecules based on common pharmacophores and minimize energy with the Merck Molecular Force Field (MMFF94) .
- Model validation : Cross-validate using a leave-one-out approach and assess predictive values. Contour maps (steric, electrostatic) guide structural modifications, such as introducing electron-withdrawing groups at the chromen-ylidene moiety .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Replicate experiments in parallel using validated cell lines (e.g., RAW 264.7 macrophages) and enzyme-based assays (e.g., COX-2 inhibition).
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant () differences between IC values .
Q. How does molecular docking elucidate the compound’s interaction with therapeutic targets like kinases or COX-2?
- Target preparation : Retrieve 3D structures from the PDB (e.g., 5KIR for COX-2) and prepare via AutoDock Tools (remove water, add polar hydrogens).
- Docking workflow : Use AutoDock Vina with a grid box centered on the active site (20 Å × 20 Å × 20 Å).
- Key interactions : Hydrogen bonds between the carboxamide group and Arg120/Arg499 (COX-2) or π-π stacking with pyridine and Tyr355 .
Q. What crystallographic challenges arise when analyzing metal complexes of this compound?
- Disorder handling : Refine disordered solvent molecules (e.g., water) using SQUEEZE in PLATON.
- Twinned crystals : Apply the TWINABS correction for data collected from non-merohedral twins.
- Metal coordination : Validate Mn(II) or Fe(III) octahedral geometry via bond-valence sum (BVS) calculations in OLEX2 .
Methodological Considerations
Q. How to design a robust SAR study for derivatives of this compound?
- Substitution patterns : Systematically vary substituents at the chromen-ylidene (e.g., -Cl, -CF) and pyridine (e.g., -NH, -OCH) positions.
- Activity cliffs : Use Molecule Diversity descriptors (e.g., topological polar surface area) to identify non-linear SAR trends.
- Data curation : Employ KNIME workflows to integrate biological activity, physicochemical properties, and synthetic feasibility .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET profiling : Use SwissADME to predict bioavailability (Lipinski’s Rule of Five), blood-brain barrier penetration, and CYP450 inhibition.
- Solubility : ALOGPS estimates logP (~2.5) and aqueous solubility (~0.1 mg/mL) based on structural fragments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
